molecular formula C5H8F3NO3 B13197470 (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

Cat. No.: B13197470
M. Wt: 187.12 g/mol
InChI Key: XFKCTRPAIFFYRO-SCSAIBSYSA-N
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Description

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the use of trifluoroacetimidoyl halides, which serve as potent trifluoromethyl synthons. These halides can undergo coupling and annulation reactions to form the desired trifluoromethyl-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods. For instance, the enzymatic preparation of ®-3-amino-4-aryl-butanoic acid derivatives has been reported, which could be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a trifluoromethyl amine.

Scientific Research Applications

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino and a hydroxyl group. This combination of functional groups, along with the trifluoromethyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

(3R)-3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)/t4-/m1/s1

InChI Key

XFKCTRPAIFFYRO-SCSAIBSYSA-N

Isomeric SMILES

C(C(=O)O)[C@@](CN)(C(F)(F)F)O

Canonical SMILES

C(C(=O)O)C(CN)(C(F)(F)F)O

Origin of Product

United States

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